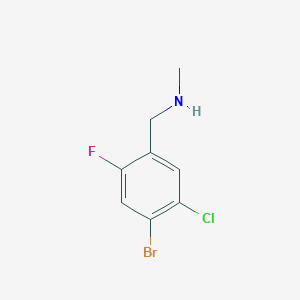
1-(4-Bromo-5-chloro-2-fluorophenyl)-N-methylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromo-5-chloro-2-fluorophenyl)-N-methylmethanamine is a synthetic organic compound characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenyl ring, along with a methylmethanamine group
Preparation Methods
The synthesis of 1-(4-Bromo-5-chloro-2-fluorophenyl)-N-methylmethanamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with 4-bromo-5-chloro-2-fluoroaniline.
N-Methylation: The aniline derivative undergoes N-methylation using methyl iodide in the presence of a base such as potassium carbonate.
Formation of the Methanamine Group: The intermediate product is then treated with formaldehyde and hydrogen cyanide to form the methanamine group.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(4-Bromo-5-chloro-2-fluorophenyl)-N-methylmethanamine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing halogen atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common reagents used in these reactions include bases (e.g., potassium carbonate), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride).
Scientific Research Applications
1-(4-Bromo-5-chloro-2-fluorophenyl)-N-methylmethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-5-chloro-2-fluorophenyl)-N-methylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms can influence its binding affinity and selectivity. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to various physiological effects.
Comparison with Similar Compounds
1-(4-Bromo-5-chloro-2-fluorophenyl)-N-methylmethanamine can be compared with other similar compounds, such as:
4-Bromo-5-chloro-2-fluoroaniline: Lacks the N-methylmethanamine group.
1-(4-Bromo-5-chloro-2-fluorophenyl)ethanone: Contains an ethanone group instead of the methanamine group.
2-(4-Bromo-5-chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Contains a dioxaborolane group.
The uniqueness of this compound lies in its specific functional groups and the combination of halogen atoms, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H8BrClFN |
|---|---|
Molecular Weight |
252.51 g/mol |
IUPAC Name |
1-(4-bromo-5-chloro-2-fluorophenyl)-N-methylmethanamine |
InChI |
InChI=1S/C8H8BrClFN/c1-12-4-5-2-7(10)6(9)3-8(5)11/h2-3,12H,4H2,1H3 |
InChI Key |
KISLYLWTYWVHNP-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC(=C(C=C1F)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















